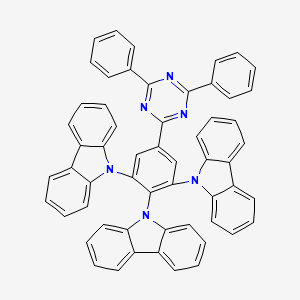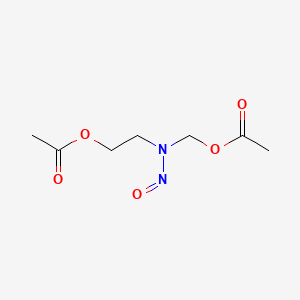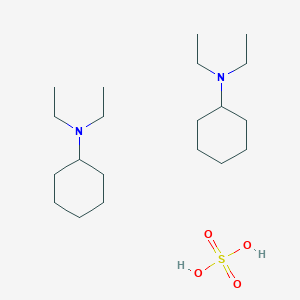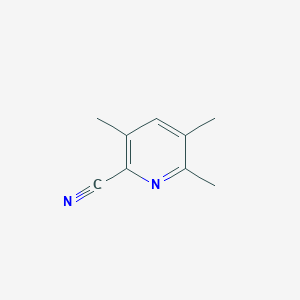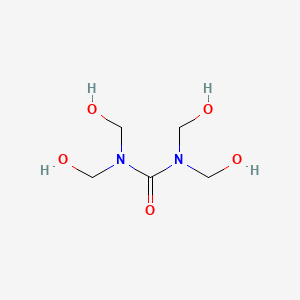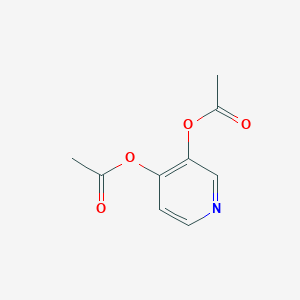
N-(1-Cyclopentyl-2-propanyl)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ACETAMIDE,N-(2-CYCLOPENTYL-ISOPROPYL)-N-METHYL-: is a synthetic organic compound that belongs to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is notable for its unique structural features, which include a cyclopentyl group, an isopropyl group, and a methyl group attached to the nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ACETAMIDE,N-(2-CYCLOPENTYL-ISOPROPYL)-N-METHYL- typically involves the reaction of a suitable amine with an acyl chloride or anhydride. The reaction conditions often require the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The process may involve:
- Reacting cyclopentylamine with isopropyl chloroformate to form an intermediate.
- Reacting the intermediate with methylamine to yield the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This might include continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases to facilitate the reaction.
Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield cyclopentyl isopropyl ketone, while reduction could produce cyclopentyl isopropyl alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it may serve as a model compound for studying amide bond formation and cleavage.
Industry: In the industrial sector, the compound might be used in the production of polymers, resins, and other materials requiring specific amide functionalities.
Wirkmechanismus
The mechanism by which ACETAMIDE,N-(2-CYCLOPENTYL-ISOPROPYL)-N-METHYL- exerts its effects would depend on its specific application. Generally, amides can interact with biological molecules through hydrogen bonding and hydrophobic interactions, influencing various molecular pathways.
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethylacetamide: Similar in structure but lacks the cyclopentyl and isopropyl groups.
N-Methylacetamide: Lacks the cyclopentyl and isopropyl groups, making it less sterically hindered.
Uniqueness: The presence of the cyclopentyl and isopropyl groups in ACETAMIDE,N-(2-CYCLOPENTYL-ISOPROPYL)-N-METHYL- makes it unique, potentially offering different steric and electronic properties compared to simpler amides.
Eigenschaften
Molekularformel |
C11H21NO |
|---|---|
Molekulargewicht |
183.29 g/mol |
IUPAC-Name |
N-(1-cyclopentylpropan-2-yl)-N-methylacetamide |
InChI |
InChI=1S/C11H21NO/c1-9(12(3)10(2)13)8-11-6-4-5-7-11/h9,11H,4-8H2,1-3H3 |
InChI-Schlüssel |
AHRSIFZLJTWZFV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1CCCC1)N(C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


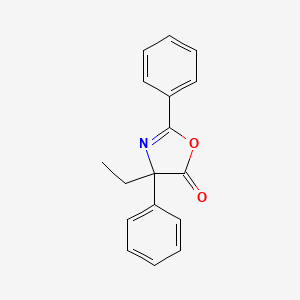
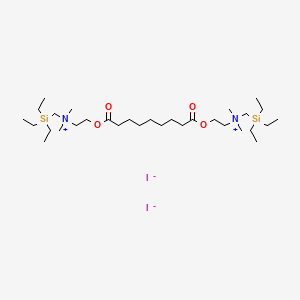
![1-[4-[2-(2,3-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781425.png)
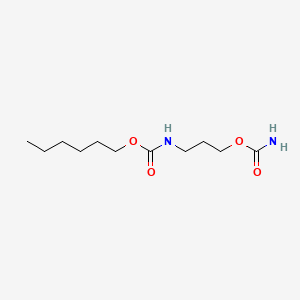
![Chloro(4-cyanophenyl)[(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine]nickel(II)](/img/structure/B13781431.png)
![2-(2-Chloro-2-phenylvinyl)-1-methylnaphtho[1,2-d]thiazolium chloride](/img/structure/B13781442.png)
![[4-[(1-Amino-2-methyl-1-oxopropan-2-yl)amino]phenyl]arsonic acid](/img/structure/B13781446.png)
